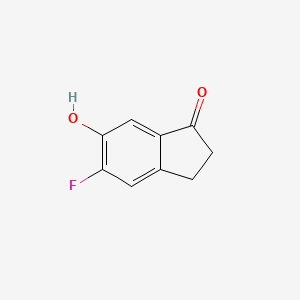

5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

5-fluoro-6-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHPPGLYOYCXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661191 | |

| Record name | 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917885-01-9 | |

| Record name | 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one

Abstract

This compound is a substituted indanone derivative of significant interest in medicinal chemistry and drug development. The 1-indanone scaffold is recognized as a privileged structure, appearing in a wide array of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1] This guide provides a comprehensive overview of the chemical properties of this compound, including its structural features, physicochemical characteristics, synthesis, reactivity, and spectroscopic profile. Drawing upon data from closely related analogs, this document offers predictive insights into its behavior and serves as a vital resource for researchers engaged in its synthesis, characterization, and application in drug discovery programs, particularly in the development of novel kinase inhibitors.[2]

Core Molecular Profile

Chemical Structure

The molecule features a bicyclic system composed of a benzene ring fused to a five-membered ring containing a ketone group. The aromatic ring is substituted with both a fluorine atom and a hydroxyl group, which are key to modulating its electronic properties and potential for hydrogen bonding in biological systems.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one

This technical guide provides a comprehensive overview of the physicochemical characteristics, proposed synthesis, and analytical methodologies for 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the nuanced properties of fluorinated and hydroxylated indanone scaffolds.

Introduction

Substituted indanones are a significant class of compounds in medicinal chemistry, forming the core structure of various biologically active molecules. The introduction of fluorine and hydroxyl groups onto the indanone framework can profoundly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. This compound is a sparsely documented compound, and this guide aims to provide a detailed theoretical and practical framework for its study, drawing upon established principles and data from structurally related analogues.

Molecular Structure and Chemical Identity

This compound possesses a bicyclic structure comprising a benzene ring fused to a cyclopentanone ring. The key functional groups that dictate its chemical behavior are the ketone, the phenolic hydroxyl group, and the fluorine atom attached to the aromatic ring.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1393442-72-3 |

| Molecular Formula | C₉H₇FO₂ |

| Molecular Weight | 166.15 g/mol |

| Canonical SMILES | C1C(C2=C(C=C(C=C2F)O)C1)=O |

Proposed Physicochemical Properties (Estimated)

Due to the limited availability of experimental data for this compound, the following physicochemical properties are estimated based on data from structurally similar compounds such as 5-fluoro-1-indanone and other substituted indanones.[1][2] These values should be considered as theoretical approximations pending experimental verification.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale for Estimation |

| Melting Point (°C) | 150 - 160 | The presence of the hydroxyl group is expected to increase the melting point compared to 5-fluoro-1-indanone (m.p. 35-40 °C) due to intermolecular hydrogen bonding.[3] |

| Boiling Point (°C) | > 300 | Significantly higher than 5-fluoro-1-indanone due to the hydroxyl group. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The hydroxyl group enhances aqueous solubility compared to 5-fluoro-1-indanone, but the overall hydrophobic scaffold limits it. Good solubility in polar organic solvents is anticipated.[3] |

| pKa | ~ 8 - 10 | The pKa is primarily determined by the phenolic hydroxyl group. The electron-withdrawing effect of the fluorine and ketone groups is expected to make it slightly more acidic than phenol (pKa ~10). |

| LogP | ~ 1.5 - 2.0 | The hydroxyl group will decrease the lipophilicity compared to 5-fluoro-1-indanone (XLogP3-AA: 1.8).[1] |

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned through an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid. This is a common and effective method for the synthesis of indanones.[4][5]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1 equivalent of 3-(4-fluoro-3-hydroxyphenyl)propanoic acid.

-

Addition of Reagent: Add an excess of polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) to the starting material.

-

Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Aliphatic protons of the cyclopentanone ring appearing as triplets or multiplets. - A broad singlet for the phenolic hydroxyl proton, which is exchangeable with D₂O. |

| ¹³C NMR | - A carbonyl carbon signal around 195-205 ppm. - Aromatic carbon signals showing C-F coupling. - Aliphatic carbon signals for the CH₂ groups of the cyclopentanone ring. |

| ¹⁹F NMR | - A singlet or a multiplet depending on the coupling with neighboring aromatic protons. |

| IR Spectroscopy | - A broad O-H stretching band around 3200-3500 cm⁻¹. - A strong C=O stretching band around 1680-1700 cm⁻¹. - C-F stretching and aromatic C=C stretching bands in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Analytical Workflow

Caption: A typical workflow for the analytical characterization of the target compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its principal functional groups:

-

Ketone: The carbonyl group is susceptible to nucleophilic attack, allowing for reactions such as reduction to the corresponding alcohol, Grignard reactions, and the formation of imines and enamines.

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution. It also imparts antioxidant properties to the molecule. The ortho position to the hydroxyl group is activated towards electrophilic substitution.

-

Aromatic Ring: The fluorine atom and the electron-withdrawing ketone group influence the reactivity of the aromatic ring in electrophilic substitution reactions.

-

α-Protons: The protons on the carbon adjacent to the carbonyl group (C-2) are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.

The compound is expected to be stable under standard laboratory conditions. However, it may be sensitive to strong oxidizing agents and high temperatures, which could lead to degradation. The phenolic hydroxyl group may be susceptible to oxidation, especially in the presence of air and light over prolonged periods.

Conclusion

References

- 1. 5-Fluoro-1-indanone | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,6-Difluoro-1-indanone | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

A Comprehensive Technical Guide to 5-Fluoro-1-indanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-one, commonly known as 5-Fluoro-1-indanone. While the initial query specified 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one (CAS No. 81593-26-2)[1], a comprehensive literature review reveals a scarcity of detailed technical data for this specific molecule. In contrast, the closely related analogue, 5-Fluoro-1-indanone (CAS No. 700-84-5), is a well-characterized and commercially significant compound.[2][3][4][5] This guide will, therefore, focus on the latter, offering a detailed exploration of its physicochemical properties, spectroscopic profile, synthesis methodologies, and applications, particularly as a key intermediate in pharmaceutical research and development. The strategic introduction of a fluorine atom onto the indanone scaffold imparts unique electronic properties that enhance metabolic stability and binding affinity in drug candidates, making this compound a subject of considerable interest to researchers in medicinal chemistry and organic synthesis.[6]

Molecular Identification and Physicochemical Properties

5-Fluoro-1-indanone is a substituted aromatic ketone with a bicyclic structure. The indanone core consists of a benzene ring fused to a five-membered ring containing a ketone group. The fluorine atom at the 5-position significantly influences the molecule's reactivity and electronic properties.

The authoritative IUPAC name for this compound is 5-Fluoro-2,3-dihydro-1H-inden-1-one .[4] It is also commonly referred to as 5-Fluoroindan-1-one.[3]

Structural and General Properties

| Property | Value | Reference(s) |

| CAS Number | 700-84-5 | [3][4][5][7] |

| Molecular Formula | C₉H₇FO | [2][3][7] |

| Molecular Weight | 150.15 g/mol | [2][7][8] |

| Appearance | White to off-white or yellow crystalline solid/powder | [6][9] |

| SMILES | C1CC(=O)C2=C1C=C(C=C2)F | [2] |

| InChI Key | WVPPBVAMKNQXJA-UHFFFAOYSA-N | [2][3] |

Physicochemical Data

The physical properties of 5-Fluoro-1-indanone make it suitable for a range of organic reactions, typically conducted in non-aqueous solvents. Its relatively low melting point is an important consideration for reaction temperature control.

| Property | Value | Reference(s) |

| Melting Point | 35-40 °C | [6][8] |

| Boiling Point | 113-114 °C (literature) | [6][8] |

| Density | 1.216 g/mL at 25 °C | [6][8] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [6][9] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |

| Storage Conditions | 0-8 °C, protect from direct sunlight. | [6][9] |

Synthesis Methodologies

The synthesis of 1-indanones is a well-established field in organic chemistry, with intramolecular Friedel-Crafts reactions being a cornerstone methodology.[10] For 5-Fluoro-1-indanone, the most common and industrially scalable approach involves the cyclization of a substituted propionic acid.

Intramolecular Friedel-Crafts Acylation

The primary route to 5-Fluoro-1-indanone is the acid-catalyzed cyclization of 3-(4-fluorophenyl)propanoic acid. This reaction is a classic example of an intramolecular electrophilic aromatic substitution.

Reaction Causality: The process begins with the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para- director; however, the steric constraints of forming a five-membered ring dictate that the cyclization occurs at the ortho position relative to the propanoic acid chain, resulting in the desired 1-indanone structure.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

-

Reagent Preparation: To a flask equipped with a stirrer and under an inert atmosphere, add 3-(4-fluorophenyl)propanoic acid.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) to the starting material while maintaining a controlled temperature.

-

Reaction: Heat the mixture to a temperature between 80-140 °C.[7] The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the reaction.

-

Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with a basic solution (e.g., sodium bicarbonate) to remove unreacted acid, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 5-Fluoro-1-indanone.[6]

Synthesis Workflow Diagram

Caption: Intramolecular Friedel-Crafts synthesis of 5-Fluoro-1-indanone.

Spectroscopic Characterization

The structural confirmation of 5-Fluoro-1-indanone relies on a combination of spectroscopic techniques. The data provides a unique fingerprint of the molecule, confirming the presence of key functional groups and the overall atomic connectivity.[6]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorption bands of the ketone and the fluorinated aromatic ring.[11]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~1710 - 1730 | Strong | C=O Stretch (Ketone) | [11] |

| ~3050 - 3100 | Medium | Aromatic C-H Stretch | [11] |

| ~2850 - 2950 | Medium | Aliphatic C-H Stretch | [11] |

| ~1250 | Strong | C-F Stretch | [11] |

| ~800 - 900 | Strong | Aromatic C-H Bend (Out-of-plane) | [11] |

Interpretation: The most telling feature is the strong, sharp peak for the carbonyl (C=O) group, confirming the ketone functionality.[11] The presence of a strong C-F stretch further supports the fluorinated structure.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for structural elucidation.

| m/z | Relative Intensity | Interpretation | Reference(s) |

| 150 | High | [M]⁺ (Molecular Ion) | [11] |

| 122 | High | [M-CO]⁺ | [11] |

| 149 | Medium | [M-H]⁺ | [11] |

Interpretation: The molecular ion peak at m/z 150 confirms the molecular weight of C₉H₇FO.[11] A prominent fragment at m/z 122 is highly characteristic of cyclic ketones, resulting from the loss of a neutral carbon monoxide (CO) molecule.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show complex multiplets for the aromatic protons due to both proton-proton and proton-fluorine coupling. Two distinct multiplets in the aliphatic region would correspond to the two methylene (-CH₂-) groups of the indanone ring.[11]

-

¹³C NMR: Nine distinct signals would be present. The carbonyl carbon would appear significantly downfield. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.[11]

Reactivity and Applications

The chemical behavior of 5-Fluoro-1-indanone is dictated by its three main components: the ketone, the activated aromatic ring, and the acidic alpha-protons.

Key Reactions

-

Carbonyl Chemistry: The ketone group can undergo nucleophilic addition, reduction to the corresponding alcohol, or reductive amination to form substituted indanamines.

-

Alpha-Proton Chemistry: The protons on the carbon adjacent to the ketone (C2) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as in alkylation or aldol condensation reactions.

-

Aromatic Ring Chemistry: The fluorine-substituted ring can undergo further electrophilic or nucleophilic aromatic substitution, although the ketone group is deactivating.

Applications in Drug Development and Organic Synthesis

5-Fluoro-1-indanone is a valuable building block in medicinal chemistry.[6] The fluorine atom is often incorporated into drug candidates to block metabolic oxidation at that position, thereby increasing the compound's bioavailability and half-life.

Notable applications include:

-

Precursor for Thiosemicarbazones: It has been used to prepare precursors for thiosemicarbazones derived from 1-indanones, a class of compounds investigated for various biological activities.[8]

-

Synthesis of Tetrahydroquinolines: It served as a starting material in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride.[8]

-

General Intermediate: Its versatile reactivity makes it an important intermediate for synthesizing a wide array of more complex molecules and potential therapeutic agents.[6] 1-indanone derivatives, in general, exhibit a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[10]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling 5-Fluoro-1-indanone.

GHS Hazard Classification

| Hazard Statement | Code | Class |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |

| Harmful in contact with skin | H312 | Acute Toxicity, Dermal (Category 4) |

| Causes skin irritation | H315 | Skin Irritation (Category 2) |

| Causes serious eye irritation | H319 | Eye Irritation (Category 2) |

| Harmful if inhaled | H332 | Acute Toxicity, Inhalation (Category 4) |

| May cause respiratory irritation | H335 | STOT SE (Category 3) |

Data aggregated from multiple sources.[2][8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles (eyeshields), and a lab coat. Use a dust mask (type N95 or equivalent) for handling the solid.[8][12]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.[12]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. parchem.com [parchem.com]

- 2. 5-Fluoro-1-indanone | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- [webbook.nist.gov]

- 4. 5-Fluoro-2,3-dihydro-1H-inden-1-one [synhet.com]

- 5. 700-84-5|5-Fluoro-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 8. 5-Fluoro-1-indanone 99 700-84-5 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1H-Inden-1-one, 2-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro- Safety Data Sheets(SDS) lookchem [lookchem.com]

A Technical Guide to 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one: An Analysis of Available Data and a Comprehensive Review of a Key Analogue

Senior Application Scientist Note: The request for an in-depth technical guide on 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one (CAS Number: 81593-26-2) has been met with significant challenges in sourcing detailed, publicly available scientific literature. While the existence of this compound is confirmed through supplier listings[1], comprehensive data regarding its synthesis, physicochemical properties, and applications in drug discovery and development is not readily accessible in peer-reviewed journals or patent databases. This suggests that this compound may be a novel or niche chemical intermediate with limited public documentation.

In the spirit of providing a valuable and technically robust resource for researchers, scientists, and drug development professionals, this guide will pivot to a comprehensive analysis of the closely related and extensively studied analogue, 5-Fluoro-1-indanone (CAS Number: 700-84-5). The structural similarity and shared indanone core make the study of 5-Fluoro-1-indanone highly relevant, offering foundational knowledge and methodologies that can likely be extrapolated or adapted for the synthesis and evaluation of other substituted indanones.

This guide will adhere to the core requirements of scientific integrity, providing in-depth technical details, experimental protocols, and visualizations pertinent to 5-Fluoro-1-indanone as a versatile scaffold in medicinal chemistry.

An In-depth Technical Guide to 5-Fluoro-1-indanone: A Versatile Scaffold for Modern Pharmaceuticals

Introduction and Significance in Drug Discovery

5-Fluoro-1-indanone is a fluorinated aromatic ketone that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. The incorporation of a fluorine atom onto the indanone scaffold imparts unique electronic properties that can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and overall bioavailability. Consequently, 5-Fluoro-1-indanone has emerged as a valuable building block for the synthesis of a diverse array of bioactive molecules, with applications in the development of therapeutics for neurodegenerative diseases, cancer, and inflammatory conditions.[2]

The indanone framework itself is a privileged scaffold, present in numerous biologically active compounds. The strategic placement of the fluorine atom at the 5-position of the indanone ring system provides a key point for chemical modification and can significantly enhance the pharmacological profile of derivative compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 5-Fluoro-1-indanone is essential for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties of 5-Fluoro-1-indanone

| Property | Value | Reference(s) |

| CAS Number | 700-84-5 | [2][3][4] |

| Molecular Formula | C₉H₇FO | [3][4] |

| Molecular Weight | 150.15 g/mol | [4] |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 35-40 °C | |

| Boiling Point | 113-114 °C (literature) | |

| Solubility | Insoluble in water; soluble in common organic solvents |

Spectroscopic Data: The structural integrity of 5-Fluoro-1-indanone is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, with coupling patterns influenced by both proton-proton and proton-fluorine interactions. The two methylene groups of the indanone ring will appear as distinct multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon is the most deshielded. The aromatic carbons will display shifts characteristic of a fluorinated benzene ring, with the carbon directly bonded to fluorine showing a significant C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band for the ketone carbonyl group (C=O) around 1710-1730 cm⁻¹. Other key absorbances include aromatic and aliphatic C-H stretching, and a strong C-F stretching band.[3]

-

Mass Spectrometry: The mass spectrum typically shows a prominent molecular ion peak at m/z 150. A characteristic fragmentation pattern is the loss of a neutral carbon monoxide (CO) molecule, resulting in a significant fragment at m/z 122.

Synthesis of 5-Fluoro-1-indanone: Methodologies and Mechanistic Insights

The most prevalent and industrially scalable method for the synthesis of 5-Fluoro-1-indanone is the intramolecular Friedel-Crafts acylation of a suitable precursor.

3.1. Friedel-Crafts Acylation of 3-(3-Fluorophenyl)propanoic Acid

This is a classic and reliable method for the synthesis of the indanone core. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Scheme:

Figure 1: General scheme for the synthesis of 5-Fluoro-1-indanone.

Detailed Experimental Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-fluorophenyl)propanoic acid.

-

Reagent Addition: Slowly add polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to the starting material with stirring. The reaction is typically exothermic.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Causality of Experimental Choices:

-

Polyphosphoric Acid (PPA)/Eaton's Reagent: These strong acid catalysts are used to protonate the carboxylic acid, facilitating the formation of the acylium ion, which is the key electrophile in the Friedel-Crafts acylation. Eaton's reagent is often preferred for its higher reactivity and milder reaction conditions.

-

Heating: The intramolecular cyclization requires an activation energy to overcome the entropic barrier of ring formation. Heating provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

-

Aqueous Work-up with Ice: The highly viscous PPA needs to be hydrolyzed and diluted for effective product extraction. The use of ice helps to control the exothermic nature of the acid dilution.

-

Sodium Bicarbonate Wash: This step is crucial to neutralize any remaining acidic catalyst and unreacted starting material, preventing their interference in subsequent steps and aiding in purification.

Applications in the Synthesis of Pharmaceutical Agents

5-Fluoro-1-indanone is a versatile intermediate in the synthesis of a range of biologically active molecules. Its utility is demonstrated in the preparation of inhibitors of key enzymes and ligands for various receptors.

4.1. Synthesis of Acetylcholinesterase (AChE) Inhibitors

A significant application of 5-Fluoro-1-indanone is in the development of acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. The indanone scaffold serves as a core structural motif in several potent AChE inhibitors.

Workflow for Derivatization:

Figure 2: General workflow for the synthesis of AChE inhibitors from 5-Fluoro-1-indanone.

4.2. Synthesis of Anti-cancer Agents

Derivatives of 5-Fluoro-1-indanone have also been explored for their anti-cancer properties. For instance, the synthesis of thiosemicarbazone derivatives has shown promise.

Experimental Protocol for Thiosemicarbazone Synthesis:

-

Dissolution: Dissolve 5-Fluoro-1-indanone in absolute ethanol in a round-bottom flask.

-

Addition: Add an equimolar amount of a desired thiosemicarbazide to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid.

-

Reflux: Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Characterize the product using NMR, IR, and Mass Spectrometry.

Signaling Pathway Implication:

Thiosemicarbazones often exert their anticancer effects by inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. This inhibition leads to cell cycle arrest and apoptosis.

Figure 3: Simplified signaling pathway for the anticancer action of thiosemicarbazones.

Safety and Handling

While specific safety data for this compound is not available, the safety profile of 5-Fluoro-1-indanone provides a good surrogate for handling procedures.

GHS Hazard Statements for 5-Fluoro-1-indanone:

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

5-Fluoro-1-indanone stands as a cornerstone intermediate in modern medicinal chemistry. Its robust synthesis and versatile reactivity allow for the creation of a multitude of derivatives with significant therapeutic potential. While the specific compound this compound remains less characterized in the public domain, the principles, protocols, and biological insights gleaned from the study of 5-Fluoro-1-indanone provide a strong foundation for future research into this and other novel indanone derivatives. The continued exploration of this chemical space is poised to yield new and improved therapeutic agents for a range of human diseases.

References

A Technical Guide to the Physicochemical and Analytical Characterization of Fluorinated Indanones

Preamble: Navigating Chemical Specificity

In the landscape of chemical research and drug development, precise molecular identification is paramount. The initial subject of this guide was "5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one." However, a thorough review of established chemical databases and literature reveals a scarcity of public data for this specific di-substituted structure.

Conversely, its immediate precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one (also known as 5-Fluoro-1-indanone), is a well-characterized and commercially available compound widely used as a synthetic building block.[1][2] Given its relevance and the wealth of available data, this guide will focus on this foundational molecule. The principles, workflows, and analytical logic detailed herein are directly applicable to the characterization of its derivatives, including the hypothetical 6-hydroxy variant.

This guide provides an in-depth analysis of 5-Fluoro-1-indanone, focusing on its molecular weight as a cornerstone of its identity and exploring the multifaceted experimental workflows required for its synthesis, validation, and application.

Core Physicochemical Properties

The identity and behavior of a chemical compound are defined by its fundamental properties. For 5-Fluoro-1-indanone, these quantitative descriptors are the foundation for its use in synthesis and analysis. The data presented below has been consolidated from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 5-fluoro-2,3-dihydroinden-1-one | [1][3] |

| Synonyms | 5-Fluoro-1-indanone, 5-Fluoroindanone | [3][4] |

| CAS Number | 700-84-5 | [1][3][5] |

| Molecular Formula | C₉H₇FO | [3][5] |

| Average Molecular Weight | 150.15 g/mol | [4][5] |

| Monoisotopic Mass | 150.048093 Da | [4] |

Expert Insight: Average Weight vs. Monoisotopic Mass

It is critical for researchers to distinguish between average molecular weight and monoisotopic mass.

-

Average Molecular Weight (150.15 g/mol ) is calculated using the weighted average of the natural abundances of all isotopes for each element (e.g., ~98.9% ¹²C and ~1.1% ¹³C). This value is used for stoichiometric calculations in bulk chemical synthesis (e.g., calculating molar equivalents).

-

Monoisotopic Mass (150.0481 Da) is calculated using the exact mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁹F). This is the value that is experimentally observed and measured with high precision in mass spectrometry, making it the gold standard for confirming elemental composition.[4]

Synthesis of 5-Fluoro-1-indanone: An Experimental Protocol

Indanones are versatile scaffolds in medicinal chemistry, often synthesized via intramolecular Friedel-Crafts acylation.[6][7] The following protocol is based on established methods for the cyclization of phenylpropionic acids.[5]

Objective: To synthesize 5-Fluoro-1-indanone via acid-catalyzed intramolecular cyclization of 3-(4-fluorophenyl)propanoic acid.

Causality Behind Experimental Choices:

-

Starting Material: 3-(4-fluorophenyl)propanoic acid is chosen because the aliphatic chain is correctly positioned for a 5-membered ring closure onto the aromatic ring.

-

Catalyst/Solvent: A strong protic acid like sulfuric acid (H₂SO₄) or a polyphosphoric acid (PPA) serves a dual role: it acts as the solvent and the catalyst. The acid protonates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion, which is necessary for the subsequent electrophilic aromatic substitution.

-

Temperature: The reaction is heated (e.g., 80-140°C) to provide the activation energy required for the intramolecular acylation, which can be sterically demanding.[5]

-

Workup: Quenching the reaction with ice-water is a critical step. It deactivates the strong acid catalyst, precipitates the organic product (which is typically less soluble in aqueous media), and helps to manage the exothermic nature of neutralizing a strong acid.

Step-by-Step Protocol

-

Reagent Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add 3-(4-fluorophenyl)propanoic acid (1.0 eq).

-

Reaction Initiation: Carefully add concentrated sulfuric acid (e.g., 10 mL per gram of starting material) to the flask while stirring.[5]

-

Cyclization: Heat the reaction mixture to 100°C using an oil bath. Maintain this temperature for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the acidic mixture onto crushed ice in a large beaker with vigorous stirring.

-

Extraction: A precipitate should form. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure 5-Fluoro-1-indanone.

Diagram 1: Synthesis & Purification Workflow This diagram outlines the logical flow from starting materials to the final, validated product.

Caption: Workflow for the synthesis and purification of 5-Fluoro-1-indanone.

Analytical Validation: A Self-Validating System

Confirming the identity, structure, and purity of a synthesized compound is non-negotiable. The following analytical techniques form a self-validating system where each result corroborates the others to build a complete and trustworthy molecular profile.

High-Resolution Mass Spectrometry (HRMS)

-

Purpose: To experimentally confirm the elemental formula (C₉H₇FO) by measuring the exact mass of the molecule.

-

Methodology: The purified compound is dissolved and infused into an ESI-QTOF or Orbitrap mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error).

-

Expected Result: The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Theoretical [M+H]⁺: 150.04809 (Monoisotopic Mass) + 1.00728 (Mass of H⁺) = 151.05537 Da

-

-

Trustworthiness: Observing a mass peak at or very near 151.0554 Da provides strong, direct evidence for the molecular formula C₉H₇FO, thereby validating the calculated molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the carbon-hydrogen framework and confirm the precise connectivity of atoms in the molecule.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-Fluoro-1-indanone, one would expect to see signals corresponding to the aromatic protons (split by each other and by the fluorine atom) and two distinct aliphatic triplets for the -CH₂-CH₂- group.

-

¹³C NMR: Shows the number of unique carbon environments. Key signals would include a peak for the carbonyl carbon (C=O) around 200 ppm, several peaks in the aromatic region, and two aliphatic carbon signals.

-

¹⁹F NMR: A crucial experiment for this specific molecule. It will show a single resonance, confirming the presence of one fluorine atom in a unique chemical environment.

Infrared (IR) Spectroscopy

-

Purpose: To confirm the presence of key functional groups.

-

Methodology: A small sample is analyzed to measure the absorption of infrared light at different wavelengths.

-

Expected Result: A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the conjugated ketone (C=O) carbonyl stretch. Additional peaks in the aromatic C-H and C=C regions (around 3000-3100 cm⁻¹ and 1600 cm⁻¹, respectively) would also be expected. The NIST database confirms these characteristic spectral features.[3]

Diagram 2: Analytical Confirmation Workflow This diagram illustrates the orthogonal approach to validating the structure and mass of the target compound.

Caption: Orthogonal workflow for the analytical validation of a synthesized compound.

Applications in Research and Development

5-Fluoro-1-indanone is not an end-product but a valuable intermediate. Its utility stems from the reactivity of the indanone core. The ketone can be reduced, oxidized, or used as a handle for alpha-functionalization. The aromatic ring can undergo further electrophilic substitution. These properties make it a key starting material in the synthesis of:

-

Pharmaceutical Agents: Indanone derivatives are known to possess a wide range of biological activities, including use in the development of drugs for Alzheimer's disease and as anticancer agents.[6][7]

-

Agrochemicals: The indanone scaffold is present in some insecticides and herbicides.[6]

-

Materials Science: Substituted indanones can be used as precursors for advanced polymers and functional materials.

Conclusion

While the molecular weight of a compound is a simple numerical value, its accurate determination and validation are cornerstones of rigorous scientific research. For 5-Fluoro-2,3-dihydro-1H-inden-1-one, the average molecular weight of 150.15 g/mol is used for synthesis, while its monoisotopic mass of 150.0481 Da is confirmed experimentally via mass spectrometry. This confirmation, when integrated with structural data from NMR and IR spectroscopy, provides an unassailable identification of the molecule. This technical guide has outlined the essential protocols and logical frameworks that empower researchers to synthesize, purify, and confidently characterize this important chemical building block, ensuring the integrity and reproducibility of their work.

References

- 1. 5-Fluoro-2,3-dihydro-1H-inden-1-one [synhet.com]

- 2. 700-84-5|5-Fluoro-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]

- 3. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- [webbook.nist.gov]

- 4. 5-Fluoro-1-indanone | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

potential biological activity of fluorinated indanones

An In-Depth Technical Guide to the Potential Biological Activity of Fluorinated Indanones

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Fluorinated Indanone Scaffold

In the landscape of medicinal chemistry, the 1-indanone framework is recognized as a "privileged scaffold"—a molecular core that is capable of binding to a variety of biological targets and thus serves as a fertile starting point for drug discovery.[1][2] Its rigid, fused-ring structure provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with enzyme active sites and receptors. The true potential of this scaffold, however, is unlocked through strategic chemical modification, with fluorination standing out as a particularly powerful tool.

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties.[3][4] The high electronegativity and small size of the fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity, which can aid in traversing cellular membranes and the blood-brain barrier.[4][5] This guide provides an in-depth exploration of the biological activities of fluorinated indanones, synthesizing data from preclinical studies to offer a technical overview of their therapeutic potential in oncology, neurodegenerative disease, and inflammation. We will delve into the mechanistic underpinnings of these activities, provide validated experimental protocols for their evaluation, and present key data to inform future research and development.

Anticancer Activity: Disrupting Cellular Machinery

Fluorinated indanone derivatives have emerged as potent anticancer agents, primarily by targeting the cellular cytoskeleton and key signaling pathways involved in cell proliferation and survival.[6][7]

Mechanism of Action: Microtubule Destabilization and Angiogenesis Inhibition

A significant body of research has focused on fluorinated benzylidene indanones.[8][9] These compounds have been shown to function as microtubule destabilizers. By binding to the colchicine binding site on tubulin, they inhibit its polymerization into microtubules.[7][8] This disruption of the microtubule dynamics is critical, as it arrests the cell cycle in the G2/M phase, preventing mitosis and ultimately leading to programmed cell death, or apoptosis.[7][9]

Furthermore, certain fluorinated indanones exhibit antiangiogenic properties. They can down-regulate the expression of key factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-α (HIF-α).[6][8] By inhibiting the formation of new blood vessels, these compounds can effectively starve tumors of the nutrients and oxygen required for their growth and metastasis.[8] Other related structures, such as fluorinated indenoisoquinolines, have been developed as potent inhibitors of Topoisomerase I (Top1), an enzyme crucial for DNA replication and repair.[10][11]

Caption: Anticancer mechanism of a fluorinated benzylidene indanone derivative.[6]

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Benzylidene-1-indanones | MCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung) | 0.01 - 0.88 | [7][12][13] |

| Spiroisoxazoline Derivative (9f) | MCF-7 (Breast) | 0.03 ± 0.01 | [7] |

| Fluorinated Benzylidene Indanone | MCF-7 (Breast) | Induces G2/M arrest | [8] |

| Indanocine | Multidrug-Resistant Breast Cancer | < 0.01 | [7] |

Neuroprotective Potential: A Multifaceted Approach

The indanone scaffold is central to Donepezil, a leading therapeutic for Alzheimer's disease, highlighting its inherent potential for treating neurodegenerative disorders.[1][2][14] Fluorination of this scaffold offers promising avenues for developing novel neuroprotective agents.

Mechanism of Action: Enzyme Inhibition and Amyloid Plaque Targeting

A primary strategy in Alzheimer's treatment is to increase the levels of the neurotransmitter acetylcholine. Fluorinated indanones have been shown to be potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[12][15] By inhibiting AChE, these compounds can improve cholinergic neurotransmission and alleviate cognitive symptoms.[1]

Another key area of research is the inhibition of monoamine oxidase B (MAO-B), an enzyme that metabolizes neurotransmitters like dopamine.[14] Upregulation of MAO-B is associated with both Parkinson's and Alzheimer's disease.[16] Fluorinated indanones have been developed as highly affine and selective MAO-B inhibitors, with some being explored as Positron Emission Tomography (PET) agents for brain imaging.[16]

Furthermore, multi-fluorine labeled indanone derivatives have been designed to target and bind to β-amyloid (Aβ) plaques, a pathological hallmark of Alzheimer's disease.[17][18] These compounds demonstrate the ability to cross the blood-brain barrier and show potential as non-radioactive MRI imaging probes for the early diagnosis of the disease.[17]

Caption: Neuroprotective mechanism via AChE and MAO-B inhibition.

Quantitative Data: Acetylcholinesterase (AChE) Inhibition

The inhibitory potency of indanone derivatives against AChE is a key metric for their potential efficacy in Alzheimer's disease.

| Compound/Derivative | IC50 (µM) | Reference |

| Donepezil (Reference) | 0.0201 ± 0.0001 | [19] |

| Piperidine Derivative (6a) | 0.0018 | [19] |

| Indanone Derivatives (26d, 26i) | 0.0148, 0.0186 | [12][19] |

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Derivatives of 2-benzylidene-1-indanone have shown promise in modulating key inflammatory pathways, positioning them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Mechanism of Action: COX-2 Inhibition

The primary mechanism for the anti-inflammatory activity of these compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[4] COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins (like PGE2), which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds may offer a better safety profile, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Anti-inflammatory mechanism via inhibition of the COX-2 enzyme.[6]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory efficacy can be compared to standard drugs like Indomethacin.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 2-Benzylidene-1-indanone (8f) | LPS-stimulated Macrophages | Potent Activity | [6] |

| Indomethacin (Reference) | LPS-stimulated Macrophages | Standard | [6] |

| Spiroisoxazoline Derivative (9f) | COX-2 | 0.03 ± 0.01 | [15] |

Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and biological evaluation of fluorinated indanones. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of 5-Fluoro-1-indanone

This protocol utilizes a microwave-assisted intramolecular Friedel-Crafts acylation, an environmentally benign method.[7][12]

Rationale: Friedel-Crafts acylation is a classic and reliable method for forming the cyclic ketone structure of the indanone core from a suitable carboxylic acid precursor.[20] Using a catalyst like metal triflate in an ionic liquid under microwave irradiation enhances reaction rates and often improves yields.[12]

-

Materials: 3-(3-Fluorophenyl)propanoic acid, Chlorosulfonic acid (or alternative catalyst system like Tb(OTf)3), Crushed ice, Ethyl acetate, Brine solution, Anhydrous sodium sulfate.

-

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, dissolve 3-(3-Fluorophenyl)propanoic acid in the chosen acid/catalyst system (e.g., chlorosulfonic acid).[7] Causality: The strong acid protonates the carboxylic acid, facilitating the formation of the acylium ion electrophile necessary for intramolecular ring closure.

-

Microwave Irradiation: Stir the reaction mixture and subject it to microwave irradiation at a set temperature and time. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Microwaves provide rapid and uniform heating, accelerating the reaction and reducing side product formation.

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. Causality: This step quenches the reaction by neutralizing the strong acid and precipitates the organic product from the aqueous phase.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Causality: 5-Fluoro-1-indanone is more soluble in the organic solvent ethyl acetate than in the aqueous phase.

-

Washing & Drying: Wash the combined organic layers with brine solution. Dry the organic layer over anhydrous sodium sulfate. Causality: The brine wash removes residual water and inorganic salts. Anhydrous sodium sulfate removes any remaining traces of water from the organic solvent.

-

Concentration: Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 5-Fluoro-1-indanone.

-

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability.[15][19]

Rationale: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxicity.[19]

-

Materials: 96-well plate, Cancer cell line of interest (e.g., MCF-7), Complete culture medium, Test compound (fluorinated indanone), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol), Microplate reader.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[19]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).[15]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[15] Causality: The formazan crystals are insoluble; dissolving them creates a homogenous colored solution necessary for accurate absorbance reading.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the inhibition of AChE activity.[15]

Rationale: The AChE enzyme hydrolyzes the substrate acetylthiocholine iodide (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified by measuring its absorbance at 412 nm. An inhibitor will slow this reaction, reducing the rate of color formation.

-

Materials: Acetylcholinesterase (AChE), Acetylthiocholine iodide (ATCI), DTNB, Phosphate buffer (pH 8.0), Test compound, 96-well microplate, Microplate reader.

-

Procedure:

-

Assay Setup: Add phosphate buffer, DTNB solution, and various concentrations of the test compound (or a positive control like Donepezil) to the wells of a 96-well plate.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate the plate for 15 minutes at 37°C. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Initiate the reaction by adding the substrate, ATCI.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.[15]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited (control) reaction. Calculate IC50 values from the dose-response curves.[15]

-

Conclusion and Future Directions

The fluorinated indanone scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Preclinical evidence strongly supports its potential in oncology, neurodegenerative disease, and inflammation. The strategic incorporation of fluorine enhances the drug-like properties of the indanone core, leading to compounds with high potency and diverse mechanisms of action.[6][17] While direct biological studies on simpler structures like 5-Fluoro-1-indanone are limited as it is often a synthetic intermediate, its derivatives show significant promise. Future research should focus on optimizing these lead compounds to improve their selectivity, pharmacokinetic profiles, and in vivo efficacy, with the ultimate goal of translating these potent molecules into clinically effective therapies.

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs [frontiersin.org]

- 5. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new fluorinated and chlorinated indenoisoquinoline topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 14. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Multi-fluorine labeled indanone derivatives as potential MRI imaging probes for β-Amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

discovery and history of substituted 1-indanone compounds

An In-Depth Technical Guide to the Discovery and History of Substituted 1-Indanone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold represents a cornerstone in medicinal chemistry and natural product synthesis, celebrated as a "privileged structure" due to its prevalence in a myriad of biologically active compounds. This technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted 1-indanones. It delves into the seminal synthetic methodologies that have defined the field, from classical intramolecular Friedel-Crafts acylations to modern catalytic strategies. Through a detailed examination of the underlying chemical principles and experimental protocols, this document aims to equip researchers and drug development professionals with a thorough understanding of this critical chemical motif. The guide further highlights the pharmacological significance of 1-indanone derivatives, exemplified by their application in the treatment of neurodegenerative diseases, and concludes with a forward-looking perspective on the future of 1-indanone synthesis and application.

Introduction: The Privileged 1-Indanone Scaffold

The 1-indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a recurring motif in a vast array of natural products and synthetic molecules of therapeutic importance.[1][2] Its rigid framework and versatile chemical handles make it an ideal scaffold for the design of compounds that can interact with a wide range of biological targets. The significance of the 1-indanone moiety is underscored by its presence in compounds exhibiting antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[3][4] Furthermore, substituted 1-indanones are pivotal in the development of treatments for neurodegenerative disorders, most notably Alzheimer's disease.[5][6] This guide will trace the historical journey of 1-indanone chemistry, from its initial discovery to its current status as a key building block in modern drug discovery.

Foundational Syntheses: The Dawn of 1-Indanone Chemistry

The early 20th century marked the genesis of 1-indanone synthesis, with the first publications appearing in the 1920s.[3] These pioneering efforts laid the groundwork for the development of robust and versatile synthetic strategies that are still in use today.

The Landmark Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids and their derivatives stands as the classical and most widely employed method for the construction of the 1-indanone core.[5] The first synthesis of the parent 1-indanone from a carboxylic acid was reported by Price and Lewis in 1939, who achieved the cyclization of hydrocinnamic acid using sulfuric acid at high temperatures.[3] A more efficient approach, published in 1927, utilized the corresponding acid chloride, phenylpropionic acid chloride, with aluminum chloride as the catalyst, yielding 1-indanone in high yield.[3]

Mechanism of Action: The reaction proceeds via an electrophilic aromatic substitution pathway. A strong Brønsted or Lewis acid activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, followed by deprotonation to restore aromaticity and yield the fused five-membered ring of the 1-indanone.[5]

Experimental Protocol: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation of 3-Phenylpropionyl Chloride

Materials:

-

3-Phenylpropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice-water bath

-

Standard laboratory glassware (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

-

Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cool the flask to 0 °C using an ice-water bath.

-

Begin adding anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding crushed ice, followed by dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to obtain 1-indanone.

Causality in Experimental Design: The use of anhydrous conditions is critical as Lewis acids like AlCl₃ are highly moisture-sensitive and can be quenched, halting the reaction.[7] The reaction is typically performed at low temperatures initially to control the exothermic nature of the Friedel-Crafts acylation and minimize side reactions. Stoichiometric amounts of the Lewis acid are often required as it complexes with the carbonyl group of the product.[7]

Diagram: Intramolecular Friedel-Crafts Acylation Workflow

Caption: A generalized workflow for the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation.

Evolution of Synthetic Methodologies

Following the initial discoveries, the field of 1-indanone synthesis has seen significant advancements, with the development of new reagents and catalytic systems to improve efficiency, selectivity, and substrate scope.

The Nazarov Cyclization: A Powerful Ring-Forming Reaction

The Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of divinyl ketones, provides a direct and efficient route to cyclopentenones, and by extension, 1-indanones.[8] When chalcones (1,3-diaryl-2-propen-1-ones) are used as precursors, the reaction offers a versatile and modular approach to the 1-indanone scaffold.[9]

Mechanism of Action: The reaction is initiated by the activation of the carbonyl group by a Brønsted or Lewis acid, which generates a pentadienyl cation intermediate. This is followed by a thermally allowed 4π-conrotatory electrocyclization of the cation, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation. Subsequent deprotonation and tautomerization yield the 1-indanone product.[8][9]

Diagram: Mechanism of the Nazarov Cyclization

Caption: The acid-catalyzed Nazarov cyclization of a chalcone to form a 1-indanone.

Modern Catalytic Approaches

Recent years have witnessed the emergence of transition-metal-catalyzed reactions for the synthesis of 1-indanones, offering milder reaction conditions and improved functional group tolerance.[10] These methods include palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and rhodium-catalyzed asymmetric intramolecular 1,4-additions.[11] Additionally, the use of niobium pentachloride (NbCl₅) as a Lewis acid in Friedel-Crafts reactions has been shown to be effective for the one-step synthesis of indanones from carboxylic acids under mild conditions.[12]

Pharmacological Significance and a Case Study: Donepezil

The 1-indanone scaffold is a cornerstone in the development of therapeutics for neurodegenerative diseases.[6] A prime example is Donepezil , a potent acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3] The synthesis of Donepezil highlights the practical application of 1-indanone chemistry in the pharmaceutical industry.

A common synthetic route to Donepezil involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde.[13][14] This key step is often followed by hydrogenation to yield the final drug substance.[13] The 5,6-dimethoxy-1-indanone precursor is itself synthesized via an intramolecular Friedel-Crafts acylation.

Table 1: Key 1-Indanone Derivatives and Their Biological Activities

| Compound Class | Example(s) | Biological Activity | Reference(s) |

| Acetylcholinesterase Inhibitors | Donepezil | Treatment of Alzheimer's Disease | [3][6] |

| Antiviral Agents | - | Inhibition of viral replication | [3] |

| Anticancer Agents | Fredericamycin A | Antitumor/Anticancer activity | [2] |

| Anti-inflammatory Agents | - | Reduction of inflammation | [4] |

| α-Synuclein Ligands | Novel 1-indanone derivatives | Potential imaging agents for Parkinson's disease | [15] |

Future Perspectives

The rich history and diverse applications of substituted 1-indanones suggest a vibrant future for research in this area. The development of more efficient, enantioselective, and environmentally benign synthetic methodologies will continue to be a major focus.[10] Furthermore, the exploration of novel 1-indanone derivatives as therapeutic agents for a wide range of diseases, from neurodegeneration to cancer, remains a promising avenue for drug discovery.[4][6] The inherent versatility of the 1-indanone scaffold ensures its continued relevance in the ongoing quest for new and improved medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Indanone synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

This guide provides an in-depth technical overview of 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one, a substituted indanone scaffold of significant interest in medicinal chemistry. We will explore its structural features, plausible synthetic routes, and the broader context of its analogs. The narrative is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that drive the therapeutic potential of this chemical class, particularly in neurodegenerative and inflammatory diseases.

Introduction: The Indanone Scaffold as a Privileged Structure

The 1-indanone core, consisting of a benzene ring fused to a cyclopentanone ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold's rigid conformation and synthetic tractability allow for precise three-dimensional positioning of functional groups, making it an ideal starting point for designing targeted therapeutic agents.[2] Its derivatives have shown a wide array of biological activities, including potent antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[3]

The subject of this guide, this compound, incorporates two key substitutions on this privileged core: a fluorine atom at the 5-position and a hydroxyl group at the 6-position. These modifications are not arbitrary; they are strategic additions designed to modulate the molecule's physicochemical and pharmacological properties.

-

Fluorine Substitution: The introduction of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonding or electrostatic interactions, and increase bioavailability.[4]

-

Phenolic Hydroxyl Group: The hydroxyl group can act as a crucial hydrogen bond donor and acceptor, anchoring the molecule in a protein's binding site. It also provides a potential site for further chemical modification (e.g., etherification) to fine-tune properties like solubility and cell permeability.

This guide will deconstruct the rationale behind this specific substitution pattern by examining its synthesis and the broader SAR of related analogs.

Synthetic Strategies and Methodologies

While a direct, one-pot synthesis for this compound is not prominently described in the literature, a plausible and robust synthetic route can be designed based on well-established organometallic and cyclization reactions. The most logical approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the cyclopentanone ring via an intramolecular Friedel-Crafts reaction. This reveals a critical intermediate: 3-(3-fluoro-4-hydroxyphenyl)propanoic acid. This intermediate, in turn, can be synthesized from a commercially available starting material like 2-fluoro-4-bromophenol.

Caption: Retrosynthetic analysis of 5-Fluoro-6-hydroxy-1-indanone.

Detailed Experimental Protocol (Representative Synthesis)

This protocol outlines the synthesis of the core scaffold. The final cyclization step is critical and often requires a strong acid catalyst.

Protocol: Synthesis of this compound

Step 1: Formylation of 2-Fluoro-4-bromophenol to yield 3-Fluoro-4-hydroxy-5-bromobenzaldehyde.

-

To a stirred solution of 2-fluoro-4-bromophenol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add paraformaldehyde (2 eq.) and magnesium chloride (1.5 eq.).

-

Slowly add triethylamine (3 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aldehyde.

Step 2: Knoevenagel Condensation with Malonic Acid.

-

In a round-bottom flask, combine 3-fluoro-4-hydroxy-5-bromobenzaldehyde (1 eq.), malonic acid (1.5 eq.), and pyridine (0.2 eq.) in ethanol.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and acidify with 2M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(3-fluoro-4-hydroxy-5-bromophenyl)propenoic acid.

Step 3: Reduction of the Alkene and Debromination.

-

Dissolve the propenoic acid from Step 2 (1 eq.) in methanol.

-

Add Palladium on carbon (10 mol%) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material. This step simultaneously reduces the double bond and removes the bromo-protecting group.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 3-(3-fluoro-4-hydroxyphenyl)propanoic acid.

Step 4: Intramolecular Friedel-Crafts Acylation.

-

Causality: This is the key ring-closing step. A strong dehydrating acid is required to convert the carboxylic acid into a reactive acylium ion, which then undergoes electrophilic aromatic substitution to form the indanone ring. Polyphosphoric acid (PPA) or Eaton's reagent are effective for this transformation.[5]

-

Carefully add the propanoic acid from Step 3 (1 eq.) to an excess of pre-heated PPA (10-20 times the weight of the acid) at 80-100 °C.

-

Stir the viscous mixture vigorously for 1-2 hours.

-

Monitor the reaction by TLC (a higher Rf value is expected for the product).

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography to yield this compound.

Structure-Activity Relationships (SAR) and Analog Design

The therapeutic efficacy of indanone derivatives is highly dependent on the substitution pattern on the aromatic ring. By analyzing analogs, we can deduce the likely contribution of the fluoro and hydroxyl groups of the title compound. The development of Donepezil, a leading Alzheimer's drug, provides a rich source of SAR data for 5,6-disubstituted indanones.[6]

The Importance of C5 and C6 Substitutions

Research on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors has shown that substitutions at the C5 and C6 positions are critical for potency and selectivity.[7]

-